N'-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the following steps:
Esterification: The process begins with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate.
Hydrazide Formation: The ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Condensation Reaction: The final step involves the condensation of 2-(1H-indol-3-yl)acetohydrazide with naphthalen-2-ylamine under acidic conditions to form N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and naphthalene rings.
Reduction: Reduced forms of the hydrazide and imine groups.
Substitution: Substituted indole and naphthalene derivatives.
Scientific Research Applications
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Receptor Binding: It binds to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(3-methoxyphenoxy)acetohydrazide]
- N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(4-hydroxyphenyl)acetohydrazide]
Uniqueness
N’-[(E)-(1H-Indol-3-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its dual indole and naphthalene moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C21H18N4O/c26-21(14-22-18-10-9-15-5-1-2-6-16(15)11-18)25-24-13-17-12-23-20-8-4-3-7-19(17)20/h1-13,22-23H,14H2,(H,25,26)/b24-13+ |
InChI Key |
XAJBLPHVACHSPD-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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